molecular formula C10H16O4 B8133904 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid

2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid

Cat. No.: B8133904
M. Wt: 200.23 g/mol
InChI Key: FYONFFLSWYSZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid is an organic compound with the molecular formula C10H16O4. It is known for its use in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butoxycarbonyl group, which is acid-labile and can be removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid typically involves the reaction of di-tert-butyl dicarbonate with the appropriate amine in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the tert-butoxycarbonyl group yields the corresponding amine .

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid involves the protection of amines through the formation of a carbamate linkage. This linkage is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid is unique due to its specific structure, which provides stability and reactivity under various conditions. Its ability to protect amines selectively makes it valuable in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-6(2)7(8(11)12)9(13)14-10(3,4)5/h1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYONFFLSWYSZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.